(2-Ethoxypyridin-4-yl)methanol
Overview
Description
(2-Ethoxypyridin-4-yl)methanol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxypyridin-4-yl)methanol typically involves the reaction of pyridine derivatives with ethoxy groups. One common method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach includes the use of (2-ethoxyvinyl)borolane in a Suzuki-Miyaura coupling reaction, followed by acetic acid-catalyzed cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxypyridin-4-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (2-Ethoxypyridin-4-yl)aldehyde or (2-Ethoxypyridin-4-yl)carboxylic acid.
Scientific Research Applications
(2-Ethoxypyridin-4-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Ethoxypyridin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxypyridin-4-yl)methanol
- (2-Propoxypyridin-4-yl)methanol
- (2-Butoxypyridin-4-yl)methanol
Uniqueness
(2-Ethoxypyridin-4-yl)methanol is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2-ethoxypyridin-4-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-5,10H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTDFTSWQRFROI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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